2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C19H14BrFN2O3S This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the fluorophenyl and sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-{[(4-fluorophenyl)ethyl]carbamoyl}phenyl)benzamide
- 2-bromo-4-fluorophenol
- N-(4-fluorophenyl)-2-bromobenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both the sulfonyl and fluorophenyl groups. These functional groups confer specific chemical properties and biological activities that distinguish it from other related compounds. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H14BrFN2O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-18-4-2-1-3-17(18)19(24)22-14-9-11-16(12-10-14)27(25,26)23-15-7-5-13(21)6-8-15/h1-12,23H,(H,22,24) |
InChI Key |
YXMZSFTWMYLVJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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